REACTION_CXSMILES
|
Br[C:2]1[C:10]2[CH:9]=[CH:8][S:7][C:6]=2[C:5]([O:11]C)=[CH:4][CH:3]=1.[ClH:13].N1C=CC=CC=1>>[Cl:13][C:2]1[C:10]2[CH:9]=[CH:8][S:7][C:6]=2[C:5]([OH:11])=[CH:4][CH:3]=1 |f:1.2|
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Name
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|
Quantity
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1.2 g
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Type
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reactant
|
Smiles
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BrC1=CC=C(C=2SC=CC21)OC
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Name
|
|
Quantity
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1.95 g
|
Type
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reactant
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Smiles
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Cl.N1=CC=CC=C1
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The mixture was partitioned between HCl (aq.) (20 mL) and EtOAc (20 mL)
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Type
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WASH
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Details
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The aqueous phase was washed with additional EtOAc (3×20 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
the organic phase was dried (Na2SO4)
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
|
Type
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CUSTOM
|
Details
|
The product was purified by chromatography on silica gel with EtOAc:heptane (1:10 to 1:5
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Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=2SC=CC21)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 372 mg | |
YIELD: PERCENTYIELD | 41% | |
YIELD: CALCULATEDPERCENTYIELD | 40.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |